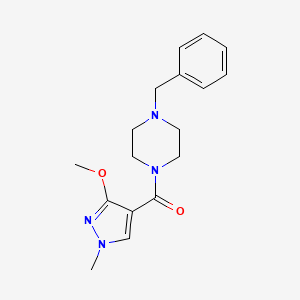

(4-benzylpiperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-benzylpiperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone” is a compound that has been studied for its anti-inflammatory and anti-nociceptive effects . It has been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Synthesis Analysis

The synthesis of this compound involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Chemical Reactions Analysis

The compound has been shown to exhibit significant antibacterial and antifungal activity . It has also been found to have anti-nociceptive activity, reducing the number of writhings induced by acetic acid .Scientific Research Applications

Antimicrobial Activity

Compounds similar to “1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine” have shown significant antimicrobial activity . They have been tested in vitro and exhibited significant antibacterial and antifungal activity comparable to standard treatments .

Antiviral Activity

Indole derivatives, which share a similar structure to the compound , have shown various biological activities, including antiviral properties . They have been reported to inhibit influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that “1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine” could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

Compounds similar to “1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine” have shown potential in inducing apoptosis of cancer cells . This suggests a potential application in cancer treatment .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity . This suggests that “1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine” could potentially be used in the treatment of tuberculosis .

Antimalarial Activity

Indole derivatives have shown antimalarial activity . This suggests that “1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine” could potentially be used in the treatment of malaria .

Mechanism of Action

properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-19-13-15(16(18-19)23-2)17(22)21-10-8-20(9-11-21)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZGRVLPUSKBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid](/img/structure/B2551719.png)

![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)

![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)

![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)

![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)